1-(Pyridin-2-yl)prop-2-en-1-ol
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Overview
Description
1-(Pyridin-2-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyridine derivatives. It features a pyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, organic synthesis, and material science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 2-acetylpyridine with substituted benzaldehydes in the presence of a base such as sodium hydroxide (NaOH). The reaction typically proceeds under reflux conditions in ethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols or hydrocarbons.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxylic acid, while reduction may produce 1-(pyridin-2-yl)propan-1-ol.
Scientific Research Applications
1-(Pyridin-2-yl)prop-2-en-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like cyclooxygenase (COX) or interact with receptors in the central nervous system, leading to anti-inflammatory or analgesic effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
1-(Pyridin-2-yl)prop-2-en-1-ol can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)prop-2-en-1-ol: Similar structure but with the pyridine ring attached at a different position, leading to variations in reactivity and applications.
1-(Pyridin-3-yl)prop-2-en-1-ol: Another isomer with the pyridine ring at the 3-position, exhibiting different chemical properties and biological activities.
1-(Pyridin-4-yl)prop-2-en-1-ol:
The uniqueness of this compound lies in its specific structural arrangement, which influences its chemical behavior and makes it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-pyridin-2-ylprop-2-en-1-ol |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6,8,10H,1H2 |
InChI Key |
ALCRMTFJJRJLRV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=N1)O |
Origin of Product |
United States |
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